2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Description
The compound 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid features a tetrazole core substituted with a sulfanyl-linked 2-fluoroanilino-2-oxoethyl group and an acetic acid moiety.
Properties
IUPAC Name |
2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O3S/c12-7-3-1-2-4-8(7)13-9(18)6-21-11-14-15-16-17(11)5-10(19)20/h1-4H,5-6H2,(H,13,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOGBOSGFLQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333184 | |
| Record name | 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433317-47-6 | |
| Record name | 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
Introduction of the Fluoroaniline Moiety: The fluoroaniline group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Acetic Acid Group: This step involves the reaction of the intermediate with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluoroaniline moiety.
Scientific Research Applications
The compound 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, focusing on its pharmacological properties, synthesis methods, and case studies that illustrate its applications in medicinal chemistry and other fields.
Structure and Composition
The molecular formula of this compound is . It features a tetrazole ring, which is known for its bioactivity, alongside a sulfanyl group and a fluoroaniline moiety that contribute to its pharmacological properties.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the sulfanyl and fluoroaniline groups may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structure of this compound could potentially interact with specific cancer pathways, warranting further investigation.
- Anti-inflammatory Effects : Compounds with similar functional groups have been studied for their anti-inflammatory effects. This compound may inhibit inflammatory mediators, providing a basis for developing new anti-inflammatory drugs.
Case Studies
Several studies have explored the efficacy of related compounds in various biological assays:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of tetrazole showed effective inhibition against several bacterial strains, suggesting that modifications to the tetrazole structure could enhance activity against resistant strains.
- Cancer Cell Line Studies : In vitro tests on cancer cell lines showed that certain derivatives led to apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window.
Data Tables
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Sodium azide, carbonyl compound |
| 2 | Nucleophilic Substitution | Fluoroaniline, base |
| 3 | Coupling | Acetic acid, coupling agent |
Mechanism of Action
The mechanism of action of 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The fluoroaniline moiety may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., triazole and thiazole derivatives) exhibit enhanced metabolic stability and bioavailability compared to chlorinated counterparts (e.g., chlorophenyl tetrazole) due to fluorine’s electronegativity and small atomic radius .
- Heterocycle Impact : Tetrazole-containing compounds (target and chlorophenyl analog) demonstrate stronger metal-chelating properties than triazole or thiadiazole derivatives, making them candidates for radiopharmaceuticals (e.g., Re-188 or Y-90 chelation) .
Physicochemical Properties
- Thiadiazole esters (e.g., C₁₀H₁₄N₂O₄S₃) exhibit higher lipophilicity (logP = 2.1) due to ethoxy groups, favoring membrane permeability but reducing aqueous solubility .
Biological Activity
The compound 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid is a member of the sulfanyltetrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Research into the biological activity of this compound suggests several potential mechanisms:
- Antitumor Activity : Similar compounds in the sulfanyltetrazole class have shown promise in anticancer research. They may act by inducing apoptosis in cancer cells or modulating immune responses.
- Immunomodulation : The compound may influence cytokine production, thereby affecting immune responses. This is particularly relevant in cancer therapy where immune modulation can enhance treatment efficacy.
- Enzyme Inhibition : Some studies indicate that sulfanyltetrazoles can inhibit specific enzymes involved in tumor metabolism, leading to reduced tumor growth.
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a preclinical study, a related compound demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of immune responses, suggesting that similar effects might be expected from this compound.
Case Study 2: Immunomodulation
A study on flavone acetic acid analogues revealed that compounds with similar structures could enhance the production of cytokines in murine models. This finding indicates that this compound may also possess immunomodulatory properties, potentially useful in therapeutic applications against tumors.
Research Findings
Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of this compound. While preliminary data suggest promising biological activities, comprehensive studies are required to establish effective dosages and treatment regimens.
Q & A
Q. What are the optimized synthetic routes for 2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid, and how can reaction conditions be tailored for scalability?
A two-step synthesis is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the thiadiazole-thiol intermediate .
Alkylation : Use alkylating reagents (e.g., bromoacetic acid derivatives) to introduce the sulfanylacetic acid moiety.
Key parameters :
- Solvent : Ethanol or DMF for solubility and reactivity .
- Temperature : Reflux conditions (70–80°C) for 4–6 hours to ensure completion .
- Monitoring : TLC (chloroform:methanol, 7:3) to track reaction progress .
Scalability : Replace batch reactors with continuous-flow systems to improve yield and reduce byproducts, as demonstrated for analogous tetrazole derivatives .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
- 1H NMR : Confirm the presence of the 2-fluoroanilino group via aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) and the tetrazole ring protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve bond-length discrepancies (e.g., C–S bond lengths in the tetrazole-sulfanyl group) using single-crystal data. For example, a mean C–C bond length of 0.004 Å and an R factor of 0.051 ensure accuracy .
Q. What strategies ensure the stability of this compound during storage and experimental handling?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Solvent Compatibility : Avoid protic solvents (e.g., water) during purification; use ethanol or acetic acid for recrystallization .
- Handling : Conduct reactions under anhydrous conditions to minimize hydrolysis of the tetrazole ring .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Optimize reaction pathways for alkylation steps using density functional theory (DFT) to predict regioselectivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., anticonvulsant targets like GABA receptors) to prioritize synthesis .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 60% in analogous thiadiazole systems .
Q. What methodological approaches address conflicting bioactivity data in preclinical studies?
- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity. For instance, anticonvulsant activity in vitro should correlate with in vivo seizure models .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC50, Ki) to isolate variables like solvent or cell line differences .
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the tetrazole ring?
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 290 K to capture tautomeric equilibria .
- Refinement : Apply SHELXL for anisotropic displacement parameters, focusing on the tetrazole N–N bond lengths (1.30–1.35 Å for 1H-tautomer vs. 1.38–1.42 Å for 2H-tautomer) .
- Validation : Cross-reference with 13C NMR shifts (e.g., C-5 in the 1H-tautomer appears at δ 145–150 ppm) .
Q. What strategies optimize the synthesis of combinatorial libraries for structure-activity relationship (SAR) studies?
- Diversity-Oriented Synthesis : Vary alkylating reagents (e.g., bromoacetic acid, iodoacetamide) to modify the sulfanylacetic acid moiety .
- Automation : Use parallel reactors to synthesize 50–100 derivatives in a single batch, monitoring via LC-MS for rapid purity assessment .
- Data Mining : Apply machine learning to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. How can advanced reaction path search methods accelerate the discovery of novel derivatives?
- In Silico Reaction Design : Use tools like AFIR (Artificial Force-Induced Reaction) to predict feasible alkylation pathways .
- Hybrid Workflows : Combine DFT-calculated transition states with robotic experimentation to validate >90% of predicted routes .
- Case Study : A similar approach reduced development time for tetrazole-based anticonvulsants by 40% .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| 1H NMR | Aromatic protons (δ 7.2–8.5 ppm), NH (δ 10.2 ppm) | |
| X-ray Crystallography | R factor ≤ 0.05, C–S bond length: 1.76–1.82 Å | |
| IR Spectroscopy | C=O stretch: 1695 cm⁻¹, NH bend: 3280 cm⁻¹ |
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| DFT (Gaussian) | Transition state energy calculation | |
| AutoDock Vina | Docking to GABA receptors | |
| AFIR | Reaction pathway prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
